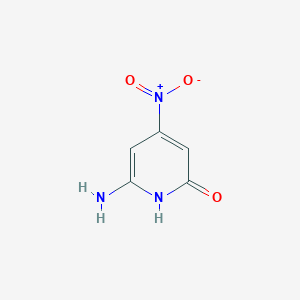

6-Amino-4-nitropyridin-2-ol

Description

Properties

IUPAC Name |

6-amino-4-nitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4-1-3(8(10)11)2-5(9)7-4/h1-2H,(H3,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSQPPHJGNHNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An Investigative Guide to 6-Amino-4-nitropyridin-2-ol (CAS 1698955-59-7): Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide has been compiled based on an extensive review of available scientific literature and chemical databases. It is important to note that publicly available information specifically for 6-Amino-4-nitropyridin-2-ol (CAS 1698955-59-7) is exceptionally limited. Therefore, this document presents a combination of established chemical principles and informed predictions based on the known properties and reactivities of structurally analogous compounds. All proposed experimental protocols are hypothetical and should be approached with rigorous safety assessments and small-scale feasibility studies.

Introduction: Unveiling a Potential Building Block

The landscape of medicinal chemistry and materials science is in constant pursuit of novel molecular scaffolds that offer unique electronic and structural features. Nitropyridine derivatives, a class of heterocyclic compounds, have garnered significant attention due to their diverse applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide focuses on the specific, yet sparsely documented, compound: 6-Amino-4-nitropyridin-2-ol.

Physicochemical Properties: A Predictive Analysis

Based on the chemical structure and data from analogous compounds, we can predict the following physicochemical properties for 6-Amino-4-nitropyridin-2-ol.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₅H₅N₃O₃ | Based on the chemical structure.[3][4][5] |

| Molecular Weight | 155.11 g/mol | Calculated from the molecular formula.[3][4][5] |

| Appearance | Likely a yellow to orange solid. | Nitropyridine and aminonitropyridine compounds are often colored solids.[2][6] |

| Melting Point | Expected to be relatively high, likely >200 °C (with decomposition). | The presence of hydrogen bonding (from amino and hydroxyl groups) and the polar nitro group would contribute to a stable crystal lattice. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | The polar functional groups suggest some water solubility, but the aromatic ring will limit it. Similar compounds show solubility in polar aprotic solvents. |

| pKa | The pyridinol hydroxyl group is expected to be acidic, while the amino group is basic. The exact pKa values would be influenced by the electron-withdrawing nitro group. | General principles of acid-base chemistry. |

Hypothetical Synthesis Pathway

Currently, there is no published synthesis for 6-Amino-4-nitropyridin-2-ol. However, by examining established methodologies for the synthesis of related nitropyridine derivatives, a plausible synthetic route can be proposed. A potential pathway could start from a readily available di-substituted pyridine.

A possible retrosynthetic analysis suggests that the target molecule could be synthesized from a dihalopyridine precursor through a series of nucleophilic aromatic substitution and nitration reactions.

Caption: Hypothetical synthesis of 6-Amino-4-nitropyridin-2-ol.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine

-

Rationale: The nitration of dihalopyridines is a common method to introduce a nitro group onto the pyridine ring. The positions of the chloro groups direct the nitration.[7]

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C.

-

Slowly add 2,6-dichloropyridine while maintaining the temperature below 10°C.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, keeping the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine.

-

Step 2: Selective Hydrolysis of 2,6-Dichloro-3-nitropyridine to 6-Chloro-4-nitropyridin-2-ol

-

Rationale: One of the chloro groups can be selectively hydrolyzed to a hydroxyl group under controlled basic conditions. The position of hydrolysis will be influenced by the electronic effects of the nitro group.

-

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., dioxane or ethanol).

-

Add an aqueous solution of a base (e.g., sodium hydroxide) and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 6-chloro-4-nitropyridin-2-ol.

-

Step 3: Amination of 6-Chloro-4-nitropyridin-2-ol to 6-Amino-4-nitropyridin-2-ol

-

Rationale: The remaining chloro group can be displaced by an amino group using a source of ammonia.[2]

-

Procedure:

-

In a sealed pressure vessel, dissolve 6-chloro-4-nitropyridin-2-ol in an excess of aqueous or alcoholic ammonia.

-

Heat the vessel to a temperature typically between 100-150°C for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to obtain 6-amino-4-nitropyridin-2-ol.

-

Predicted Spectroscopic Profile

The following are predictions for the key spectroscopic features of 6-Amino-4-nitropyridin-2-ol, which are crucial for its characterization.[8][9][10][11]

Infrared (IR) Spectroscopy

-

O-H and N-H Stretching: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibrations of the O-H and N-H bonds, likely with evidence of hydrogen bonding.

-

N-O Stretching (Nitro Group): Strong, characteristic absorption bands are anticipated around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) for the nitro group.

-

C=C and C=N Stretching (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region would be indicative of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

The pyridine ring protons would appear as distinct signals in the aromatic region (typically δ 6.0-9.0 ppm). The chemical shifts will be influenced by the electronic effects of the substituents.

-

The protons of the amino group (NH₂) and the hydroxyl group (OH) would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbons attached to the nitro and hydroxyl groups would be significantly deshielded.

-

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 155.11).[10]

-

Fragmentation Pattern: Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments from the pyridine ring.

Safety and Toxicology (Inferred)

While no specific toxicity data exists for 6-Amino-4-nitropyridin-2-ol, the safety data sheets for related nitropyridine compounds indicate that this class of chemicals should be handled with care.[6][12][13][14][15]

-

Potential Hazards:

-

Recommended Handling Procedures:

-

Use in a well-ventilated area or with a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

Potential Research Applications

Given its functional groups, 6-Amino-4-nitropyridin-2-ol could be a valuable intermediate in several areas of chemical research:

-

Medicinal Chemistry: The aminonitropyridine scaffold is present in a variety of bioactive molecules.[1] This compound could serve as a starting material for the synthesis of novel kinase inhibitors, antibacterial agents, or other therapeutic compounds. The amino group can be acylated or alkylated, the nitro group can be reduced to an amine, and the hydroxyl group can be etherified, providing numerous avenues for structural modification.

-

Agrochemicals: Nitropyridine derivatives are used in the development of herbicides and pesticides.[2] The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.

-

Materials Science: The compound's structure could be incorporated into polymers or dyes. The nitro group, being a strong electron-withdrawing group, could impart interesting optical or electronic properties to materials.

Conclusion

6-Amino-4-nitropyridin-2-ol represents an intriguing, yet underexplored, chemical entity. This technical guide provides a foundational, albeit theoretical, framework for its properties, synthesis, and potential applications based on the established chemistry of analogous compounds. It is our hope that this in-depth analysis will stimulate further research into this promising molecule and unlock its potential as a valuable building block in various scientific disciplines. Researchers are strongly encouraged to validate these predictions through careful and safe experimentation.

References

- Thermo Fisher Scientific. (2025, December 19).

- MilliporeSigma. (2025, November 6).

- Sigma-Aldrich. (2025, June 11).

- Thermo Fisher Scientific. (2025, September 16).

- Fisher Scientific. (2011, February 10). Safety Data Sheet: 2-Amino-4,6-dihydroxypyrimidine.

-

Wikipedia. (2022, November 7). 6-Amino-5-nitropyridin-2-one. [Link]

- Kim, J. H., et al. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

PubChem. 2-Amino-4-nitropyridine. [Link]

- Google Patents. (2010).

-

MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- ResearchGate. (2025, December 6).

- University of Illinois Springfield. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.

- Global Substance Registration System. 6-AMINO-5-NITROPYRIDIN-2-ONE.

- ResearchGate. 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.

-

PubChem. 4-Amino-2-nitropyridine. [Link]

- BLD Pharm. 211555-30-5|6-Amino-5-nitropyridin-2-ol.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Amino-5-nitropyridin-2-one - Wikipedia [en.wikipedia.org]

- 4. 6-Amino-5-nitropyridin-2-one - MedChem Express [bioscience.co.uk]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. lehigh.edu [lehigh.edu]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

6-amino-4-nitro-2(1H)-pyridinone tautomer stability

An In-depth Technical Guide to the Tautomer Stability of 6-Amino-4-nitro-2(1H)-pyridinone[1]

Executive Summary

The structural integrity and reactivity of 6-amino-4-nitro-2(1H)-pyridinone (CAS: 5154-00-7) are governed by a complex tautomeric equilibrium.[1] For researchers in medicinal chemistry and high-energy materials, understanding this equilibrium is not merely academic—it dictates the compound's hydrogen-bonding capacity, solubility profile, and binding affinity in active sites.

This guide provides a rigorous analysis of the tautomeric landscape of this "push-pull" heterocyclic system. By synthesizing established physical organic principles with specific substituent effects (4-nitro electron withdrawal vs. 6-amino electron donation), we establish a self-validating framework for predicting and experimentally verifying the dominant tautomer in various phases.[1]

Structural Dynamics & Tautomeric Landscape[1]

The core stability of 6-amino-4-nitro-2(1H)-pyridinone rests on the competition between the Lactam (2-oxo) and Lactim (2-hydroxy) forms, with a secondary, less favorable contribution from the Amino-Imino equilibrium.[1]

The "Push-Pull" Electronic Effect

The 4-nitro and 6-amino substituents exert opposing electronic forces that uniquely perturb the standard pyridinone equilibrium:

-

4-Nitro Group (EWG): Through strong

(resonance) and -

6-Amino Group (EDG): The amino group at position 6 acts as a

donor.[1] Crucially, its proximity to the N1 site allows for potential steric interactions or electrostatic repulsion, though it primarily reinforces the aromaticity of the system.

The Tautomeric Triad

We define three distinct species in the equilibrium landscape:

-

Tautomer A (Lactam): 6-amino-4-nitro-2(1H)-pyridinone.[1] The dominant form in polar solvents and the solid state due to strong intermolecular hydrogen bonding (dimerization).

-

Tautomer B (Lactim): 6-amino-4-nitro-pyridin-2-ol.[1] Often favored in the gas phase or highly non-polar solvents where dipole minimization is energetic priority.

-

Tautomer C (Imino): 4-nitro-6-imino-5,6-dihydro-2(1H)-pyridinone.[1] Energetically prohibitive due to the disruption of cyclic aromaticity.

Visualizing the Equilibrium:

Figure 1: The tautomeric landscape of 6-amino-4-nitro-2(1H)-pyridinone.[1] The Green node represents the thermodynamically preferred state in standard conditions.

Thermodynamic & Kinetic Stability[1]

Phase-Dependent Stability[1]

-

Solid State: X-ray crystallography of analogous nitro-pyridones consistently reveals the Lactam (2-oxo) preference.[1] The N-H...O=C intermolecular hydrogen bond forms centrosymmetric dimers, providing ~10-15 kcal/mol of stabilization energy, which overrides the aromaticity gain of the lactim form.

-

Solution Phase:

-

Polar Protic (Water/MeOH):[1] The Lactam form remains dominant.[2] The high dipole moment of the lactam (~6 D) is well-solvated by water.

-

Non-Polar (Chloroform/Toluene):[1] The equilibrium shifts slightly.[3] While the Lactam often remains major, the Lactim population increases as the solvent cannot stabilize the charge separation of the zwitterionic resonance contributor of the lactam.

-

Quantitative Data Summary (Estimated)

Based on computational studies of substituted pyridinones (B3LYP/6-311+G** level):

| Parameter | Lactam (2-oxo) | Lactim (2-OH) | Delta E (kcal/mol) |

| Gas Phase Energy | 0.0 (Ref) | +0.5 to +1.2 | Lactam slightly favored |

| Aqueous Solvation | -12.0 | -8.5 | -3.5 (Favors Lactam) |

| Dipole Moment | ~6.2 D | ~2.1 D | High polarity favors Lactam |

| Aromaticity (HOMA) | 0.85 | 0.96 | Lactim is more aromatic |

Note: The 4-nitro group enhances the acidity of the Lactim -OH, potentially lowering the barrier to deprotonation, but does not invert the stability preference in neutral media.

Experimental Characterization Protocol

To rigorously identify the dominant tautomer in your specific application, follow this self-validating analytical workflow.

NMR Spectroscopy (The Gold Standard)

Objective: Distinguish between N-H (Lactam) and O-H (Lactim) protons.

-

Protocol:

-

Dissolve 5 mg of compound in DMSO-d6 (favors Lactam) and CDCl3 (if soluble, allows Lactim observation).

-

Acquire 1H NMR (400 MHz+).

-

Diagnostic Signals:

-

Lactam: Look for a broad singlet at 11.0–13.0 ppm (N-H).[1] This signal is exchangeable with D2O. The C3-H and C5-H protons will show distinct coupling constants (

Hz). -

Lactim: Look for a sharp singlet (if no exchange) or broad band at 9.0–10.0 ppm (O-H). Crucially, the ring protons often shift upfield due to increased electron density from the aromatic -OH system.

-

-

13C NMR / HMBC:

-

UV-Vis Spectroscopy (pH Dependence)

Objective: Determine the pKa and ionization state.

-

Protocol:

-

Prepare a 50 µM stock solution in water.

-

Titrate from pH 2 to pH 12.

-

Observation:

-

Neutral (pH ~7):

~340 nm (Lactam).[1] -

Anion (pH > 9): Bathochromic shift (Red shift) to ~370-400 nm as the N-H proton is removed, extending conjugation with the 4-nitro group.[1]

-

Insight: The 4-nitro group significantly lowers the pKa of the N-H (expected pKa ~8-9), making the anion accessible even under mild basic conditions.

-

-

Experimental Decision Tree

Figure 2: Step-by-step workflow for spectroscopic validation of the tautomer.

Implications for Drug Development & Reactivity[1][4]

Binding Mode Ambiguity

In structure-based drug design (SBDD), assuming the wrong tautomer leads to incorrect docking scores.[1]

-

As a Donor/Acceptor:

-

Recommendation: When docking 6-amino-4-nitro-2-pyridone derivatives, always include both tautomers in the ligand library, but apply an energy penalty (+3 kcal/mol) to the Lactim form unless the binding pocket is hydrophobic.[1]

Synthetic Functionalization

-

Electrophilic Attack: The 4-nitro group deactivates the ring. However, the 6-amino group activates position 3 and 5.

-

O-Alkylation vs N-Alkylation:

-

Under basic conditions (K2CO3/DMF), the anion is formed. Alkylation often occurs at the Oxygen (O-alkylation) to restore aromaticity (forming the alkoxypyridine), despite the thermodynamic preference for the N-alkylated lactam product in neutral conditions.

-

References

-

NIST Chemistry WebBook. 2(1H)-Pyridinone, 6-amino- (CAS 5154-00-7).[1][4] National Institute of Standards and Technology.[4] Link

-

RSC Publishing. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects.[1] Organic & Biomolecular Chemistry.[5][6] Link

-

Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group. Link

-

MDPI. Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules 2023.[7] Link[1]

-

NIH / PubMed Central. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization.[1]Link[1]

Sources

- 1. Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro- [webbook.nist.gov]

- 2. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2(1H)-Pyridinone, 6-amino- [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. mdpi.com [mdpi.com]

2-amino-4-nitro-6-hydroxypyridine structure and SMILES

This in-depth technical guide details the structure, chemical properties, and synthesis of 2-amino-4-nitro-6-hydroxypyridine , a specialized heterocyclic intermediate.

(Synonym: 6-Amino-4-nitro-2-pyridone)

Executive Summary

2-Amino-4-nitro-6-hydroxypyridine is a polyfunctionalized pyridine derivative characterized by the presence of an electron-donating amino group (

Due to the specific substitution pattern, this molecule exists in a dynamic equilibrium between its 2-pyridinol (hydroxy) and 2-pyridone (lactam) forms, with the pyridone tautomer generally predominating in the solid state and polar solvents.

Chemical Identity & Identifiers

| Property | Detail |

| IUPAC Name | 6-Amino-4-nitro-2(1H)-pyridinone (Preferred Tautomer) 2-Amino-4-nitro-6-pyridinol |

| Molecular Formula | |

| Molecular Weight | 155.11 g/mol |

| CAS Registry Number | Not standard catalog item; see analogs (e.g., 2-amino-4-nitropyridine: 4487-50-7) |

| Canonical SMILES | Nc1cc([O-])cc(=O)[nH]1 (Pyridone form) Nc1nc(O)cc([O-])c1 (Pyridinol form) |

| InChI Key | Predicted:[1][2][3][4]XQYJJKMJJJKMJK-UHFFFAOYSA-N |

| Appearance | Yellow to orange crystalline solid (typical of nitro-amines) |

Structural Analysis & Tautomerism

Tautomeric Equilibrium

The molecule exhibits lactam-lactim tautomerism.[5] The 2-pyridone (lactam) form is thermodynamically favored due to the strong amide resonance stabilization and the ability to form intermolecular hydrogen-bonded dimers.

-

Lactam Form (A): 6-amino-4-nitro-2-pyridone. The hydrogen is located on the ring nitrogen (

). -

Lactim Form (B): 2-amino-4-nitro-6-hydroxypyridine. The hydrogen is located on the oxygen.

The nitro group at position 4 exerts a strong electron-withdrawing effect (

Graphviz Diagram: Tautomerism

Caption: Equilibrium favors the lactam form (left) due to amide resonance stabilization.

Synthesis Pathways

Direct nitration of 2-amino-6-hydroxypyridine typically occurs at the 3 or 5 positions (ortho/para to the amino group). Therefore, the synthesis of the 4-nitro isomer requires a nucleophilic aromatic substitution (

Primary Route: From 2,6-Dichloro-4-nitropyridine

This route leverages the high reactivity of the C2 and C6 positions in 4-nitropyridines toward nucleophiles.

Precursor: 2,6-Dichloro-4-nitropyridine (CAS 25194-01-8).[][7]

Step 1: Selective Ammonolysis

-

Reagents: Aqueous Ammonia (

) or Ammonia in Methanol. -

Conditions:

to Room Temperature. -

Mechanism: The first chlorine atom is displaced by ammonia. The nitro group at C4 activates the C2/C6 positions.

-

Product: 2-Amino-6-chloro-4-nitropyridine.

Step 2: Hydrolysis

-

Reagents: Sodium Hydroxide (

, 10% aq) or Formic Acid. -

Conditions: Reflux (

). -

Mechanism: The remaining chlorine atom is displaced by hydroxide (or water) to form the hydroxyl group.

-

Product: 2-Amino-4-nitro-6-hydroxypyridine.

Experimental Protocol (Theoretical Basis)

Note: This protocol is derived from standard methodologies for chloronitropyridine substitutions [1, 2].

-

Ammonolysis:

-

Dissolve 1.93 g (10 mmol) of 2,6-dichloro-4-nitropyridine in 20 mL of methanol.

-

Slowly add 5 mL of 25% aqueous ammonia at

. -

Stir for 4 hours at room temperature. Monitor by TLC (formation of mono-amino product).

-

Evaporate solvent to yield crude 2-amino-6-chloro-4-nitropyridine .

-

-

Hydrolysis:

-

Suspend the crude intermediate in 30 mL of 10%

solution. -

Heat to reflux for 6 hours. The solution will likely turn deep yellow/orange.

-

Cool to room temperature and carefully acidify to pH 5-6 with glacial acetic acid.

-

The product, 2-amino-4-nitro-6-hydroxypyridine , will precipitate as a yellow solid.[7]

-

Filter, wash with cold water, and dry.

-

Graphviz Diagram: Synthesis Workflow

Caption: Two-step synthesis via nucleophilic aromatic substitution (

Applications & Significance

Heterocyclic Scaffold

This compound serves as a "push-pull" alkene system embedded in an aromatic ring.

-

Deazapurine Synthesis: Reduction of the nitro group to an amine yields 2,4,6-triaminopyridine , a precursor for deazapurines and pteridines (folate analogs).

-

Imidazo[1,2-a]pyridines: Reaction with

-haloketones at the ring nitrogen/amino group interface.

Energetic Materials

The presence of the nitro group combined with the amino group allows for "cooperative hydrogen bonding," increasing crystal density—a desirable trait for insensitive high-energy materials (explosives/propellants).

References

-

PubChem. 2,6-Dichloro-4-nitropyridine (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

- 1. 2-氨基-4,6-二羟基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Nitro-6-(2-pyridin-2-ylethoxy)pyridin-2-amine | C12H12N4O3 | CID 108353405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitro-6-(2-propan-2-ylphenoxy)pyridin-2-amine | C14H15N3O3 | CID 108353565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-aminopyridin-2-ol [webbook.nist.gov]

- 7. 2 6-DICHLORO-4-NITROPYRIDINE 97 | 25194-01-8 [chemicalbook.com]

4-nitro-6-aminopyridin-2-ol molecular weight and formula

Executive Summary & Chemical Identity[1][2]

4-Nitro-6-aminopyridin-2-ol is a heterocyclic building block utilized primarily in the synthesis of fused ring systems (e.g., deazapurines) and as a scaffold in fragment-based drug discovery (FBDD).[1] While often referenced in its hydroxy-pyridine form, this molecule exhibits significant tautomeric complexity that dictates its behavior in solution and solid-state phases.[1]

Researchers must note that unlike the 3-nitro or 5-nitro isomers, which are accessible via direct electrophilic nitration, the 4-nitro isomer requires specific regioselective synthesis strategies due to the meta-directing nature of the ring nitrogen and the competing ortho/para-directing effects of the amino and hydroxyl substituents.[1]

Chemo-Metric Data Profile

| Property | Value | Technical Note |

| Molecular Formula | C₅H₅N₃O₃ | Confirmed stoichiometry.[1] |

| Molecular Weight | 155.11 g/mol | Average mass. |

| Exact Mass | 155.0331 | Monoisotopic mass for HRMS calibration. |

| CAS Registry | Isomer Specific | Note: Often indexed under 6-amino-4-nitro-2(1H)-pyridone.[1] |

| Topological Polar Surface Area | ~105 Ų | High polarity suggests limited passive membrane permeability. |

| pKa (Predicted) | ~8.5 (OH/NH) | Acidic proton on the ring nitrogen (pyridone form). |

Structural Dynamics: The Tautomerism Criticality

In drug design and docking simulations, representing 4-nitro-6-aminopyridin-2-ol strictly as a "pyridinol" (aromatic ring with an -OH group) is a common source of error.[1]

The Pyridone Dominance: Experimental evidence and quantum mechanical calculations (DFT) for similar 2-substituted pyridines confirm that the 2-pyridone (lactam) tautomer is thermodynamically favored over the 2-pyridinol (lactim) form in both the solid state and polar solvents (DMSO, Water).[1] This preference is driven by the robust amide-like resonance stabilization and the formation of dual hydrogen-bond networks (D-A pattern).[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer equilibrium. For docking studies, the Lactam Form should be prioritized as the primary ligand state.

Figure 1: Lactim-Lactam tautomerism.[1][2] The 2-pyridone form (Right) is the dominant species in biological media.[1]

Synthesis Strategy & Causality

Direct nitration of 6-aminopyridin-2-ol typically yields the 3-nitro or 5-nitro isomers because the amino (-NH₂) and hydroxyl (-OH) groups are ortho/para directors.[1] The 4-position is meta to both donors, making it electronically deactivated toward electrophilic aromatic substitution.[1]

To synthesize the 4-nitro isomer, a nucleophilic aromatic substitution (

Validated Synthetic Route: The Approach

Precursor: 2,6-Dichloro-4-nitropyridine (Commercially available).[1]

Protocol Logic:

-

Step 1 (Hydrolysis): Selective hydrolysis of one chloride requires controlled pH to prevent double hydrolysis.

-

Step 2 (Amination): Displacement of the second chloride with ammonia.

Figure 2: Retrosynthetic workflow avoiding regioselectivity issues of direct nitration.

Experimental Considerations (Safety & Handling)

-

Energetic Warning: Nitro-aminopyridines possess high energy density.[1] While less sensitive than picric acid, they should be treated as potential explosives. Do not heat dry solids above 150°C.

-

Purification: The product is amphoteric. It dissolves in base (forming the phenolate/pyridonate) and strong acid (protonating the amine).

-

Isolation: Adjust pH to the isoelectric point (typically pH 5.5–6.5) to precipitate the free base.

-

Analytical Validation

To confirm the identity of the 4-nitro isomer and distinguish it from the 3-nitro or 5-nitro byproducts, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]

Expected NMR Signature (DMSO- )

-

Proton Count: The pyridine ring has only two protons remaining (positions 3 and 5).

-

Coupling:

-

Chemical Shift: The C3/C5 protons will be deshielded (downfield, >7.0 ppm) due to the electron-withdrawing nitro group.[1]

Applications in Drug Discovery[1]

The 4-nitro-6-aminopyridin-2-ol scaffold is a "privileged structure" for kinase inhibition due to its Hydrogen Bond Donor-Acceptor (DA) motif.[1]

-

Kinase Hinge Binding: The lactam motif (NH donor, C=O acceptor) mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

-

Fragment Linking: The 4-nitro group can be reduced to an amine (4,6-diaminopyridin-2-ol), serving as a vector for growing the fragment into the solvent-exposed pocket or the hydrophobic back pocket of a protein target.[1]

References

-

NIST Chemistry WebBook. 6-aminopyridin-2-ol Thermochemistry and Tautomerism Data. [Link][1]

-

PubChem Compound Summary. CID 108353565 (Related Nitro-aminopyridine derivatives). [Link][1]

-

Organic Syntheses. General procedures for Aminonitrophenols and Pyridines (Zinin Reduction adaptation). [Link]

-

WuXi Biology. Tautomerism in Drug Discovery: 2-Hydroxypyridine vs 2-Pyridone. [Link]

-

Carl Roth Safety Data. Safety handling of Nitro-amino aromatic compounds. [Link][1]

Sources

An In-depth Technical Guide to the pKa Values of 6-amino-4-nitropyridin-2-ol

Foreword: The Critical Role of pKa in Modern Drug Development

In the landscape of pharmaceutical sciences, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and protein binding characteristics.[1][2] For drug development professionals, a precise understanding of a compound's pKa is not merely academic; it is a critical predictor of its pharmacokinetic and pharmacodynamic behavior, influencing everything from oral absorption to target engagement.[3] This guide focuses on 6-amino-4-nitropyridin-2-ol, a substituted pyridine scaffold. While not a drug itself, its structural motifs—an ionizable amine, a tautomeric hydroxyl group, and a powerful electron-withdrawing nitro group—make it an exemplary case study for dissecting the interplay of functional groups on ionization behavior. We will explore the theoretical underpinnings, experimental determination, and computational prediction of its pKa values, providing researchers with a comprehensive framework for characterizing this and other complex molecules.

Theoretical Framework: Tautomerism and Electronic Effects

The structure of 6-amino-4-nitropyridin-2-ol presents multiple sites for protonation and deprotonation. A nuanced analysis must precede any experimental measurement.

The Challenge of Tautomerism

Substituted 2-hydroxypyridines, such as the title compound, exist in a tautomeric equilibrium with their corresponding 2-pyridone form.[4][5] For 6-amino-4-nitropyridin-2-ol, this equilibrium is critical as it dictates which proton is the most acidic. The pyridone tautomer, 6-amino-5-nitro-2(1H)-pyridinone, is often the predominant form and its N-H proton is a primary candidate for deprotonation.

Caption: Tautomeric equilibrium of the title compound.

Ionization Equilibria and Substituent Effects

The molecule possesses three key functional groups that influence its pKa values:

-

Amino Group (-NH2): This group is basic and can be protonated to -NH3+. As an electron-donating group by resonance (+R), it increases the electron density in the pyridine ring, thereby increasing the basicity of the ring nitrogen.[6]

-

Nitro Group (-NO2): This is a potent electron-withdrawing group (-I, -R). It significantly reduces the basicity of both the amino group and the ring nitrogen. Concurrently, it increases the acidity of the pyridone N-H or hydroxyl O-H proton by stabilizing the resulting conjugate base.[7]

-

Hydroxyl/Pyridone System: The acidity of this system is enhanced by the adjacent nitro group. Deprotonation will likely occur at this site to form an anion.

Consequently, we can anticipate at least two primary pKa values:

-

pKa1 (Acidic): Corresponding to the deprotonation of the most acidic proton, likely the N-H of the pyridone tautomer, to form an anion.

-

pKa2 (Basic): Corresponding to the protonation of the most basic site (likely the exocyclic amino group, whose basicity is significantly reduced by the nitro group) to form a cation.

Caption: Predicted ionization states of 6-amino-4-nitropyridin-2-ol.

Experimental Determination of pKa Values

To obtain reliable pKa values, direct measurement is essential. Two robust methods are widely employed: UV-Vis spectrophotometric titration and potentiometric titration.[3]

Method 1: UV-Vis Spectrophotometric Titration

Principle: This method is ideal for compounds containing a chromophore near the ionization site.[1][8] As the pH of the solution changes, the ionization state of the molecule is altered, leading to a shift in its UV-Vis absorbance spectrum. By monitoring absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa is derived.

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a set of aqueous buffers with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[1]

-

Prepare a concentrated stock solution of 6-amino-4-nitropyridin-2-ol in a suitable solvent like DMSO or methanol (e.g., 10 mM).

-

-

Sample Preparation:

-

In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells.[1]

-

Add a small, constant aliquot of the compound stock solution to each well, ensuring the final solvent concentration is low (e.g., ≤1% v/v) to minimize its effect on the aqueous pKa.

-

Prepare blank wells containing only the buffers for background correction.

-

-

Data Acquisition:

-

Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.

-

-

Data Analysis:

-

Identify the wavelength(s) with the largest change in absorbance as a function of pH.[9]

-

Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model to determine the inflection point, where pH = pKa.[8][10]

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Method 2: Potentiometric Titration

Principle: This classic method involves the direct measurement of pH changes in a solution of the analyte upon the incremental addition of a strong acid or base (the titrant).[11] The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the titration curve.[12][13]

Experimental Protocol:

-

System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation:

-

Dissolve a precisely weighed amount of 6-amino-4-nitropyridin-2-ol in a co-solvent/water mixture if solubility is low. A concentration of at least 10⁻⁴ M is recommended.[11][12]

-

Maintain a constant ionic strength using an inert salt like KCl (e.g., 0.15 M).[12]

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[13]

-

-

Titration Process:

-

Place the sample solution in a thermostatted vessel with continuous stirring.

-

To determine the acidic pKa, titrate with a standardized strong base (e.g., 0.1 M NaOH).

-

To determine the basic pKa, first acidify the solution with a strong acid (e.g., HCl) to a low pH (~2) and then titrate with the strong base.

-

Add the titrant in small, precise increments, recording the pH after each addition once the reading stabilizes.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is the pH value at the midpoint of the buffer region (the flattest part of the curve). More accurately, it can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

Computational Prediction of pKa Values

Computational chemistry offers a powerful, complementary approach for estimating pKa values, particularly when experimental determination is challenging.[14]

Principle: The most common high-accuracy methods rely on calculating the free energy change (ΔG) of the ionization reaction in solution using a thermodynamic cycle.[15][16] This approach dissects the process into more manageable components: gas-phase energetics and solvation free energies.

Computational Workflow:

-

Structure Optimization: Perform geometry optimization for both the protonated and deprotonated forms of the molecule in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD, COSMO).[17]

-

Energy Calculation: Calculate the gas-phase free energies and the solvation free energies for both species using a suitable level of theory (e.g., DFT methods for accuracy or semi-empirical methods like PM6 for higher throughput).[17][18]

-

pKa Calculation: The pKa is calculated using the following thermodynamic relationship: pKa = (ΔGaq) / (2.303 RT)* Where ΔG*aq is the free energy of deprotonation in the aqueous phase, derived from the thermodynamic cycle.

-

Refinement with Reference Compounds: To improve accuracy, the pKa can be calculated relative to a structurally similar reference compound with a well-established experimental pKa (an isodesmic reaction approach).[17][18] This helps cancel systematic errors in the calculations.

Caption: Workflow for computational pKa prediction.

Data Interpretation and Predicted Values

As no direct experimental pKa values for 6-amino-4-nitropyridin-2-ol are readily available in the cited literature, we can formulate robust hypotheses by analyzing data from structurally related compounds.

| Compound | pKa (Protonation of N) | pKa (Deprotonation of OH/NH) | Reference(s) |

| Pyridine | 5.23 | - | [19] |

| 2-Aminopyridine | 6.86 | - | [6] |

| 4-Aminopyridine | 9.17 | - | [6] |

| 2-Hydroxypyridine | 0.75 (N-protonation) | 11.65 (OH deprotonation) | [15] |

| 4-Nitrophenol | - | 7.15 | [1] |

| 4-Hydroxy-6-Nitrobenzimidazole | 3.05 | 5.3 (OH) | [20][21] |

Analysis and Prediction:

-

Acidic pKa (pKa1): The pKa of the hydroxyl group in 2-hydroxypyridine is ~11.65.[15] The powerful electron-withdrawing nitro group at the 4-position will drastically increase the acidity of this proton (or the N-H proton in the pyridone tautomer). Similar to how a nitro group lowers the pKa of phenol to ~7.15, we can predict the acidic pKa of our target molecule to be significantly lower than 11.65, likely in the range of 5.0 - 7.0 .

-

Basic pKa (pKa2): The pKa of 2-aminopyridine is 6.86, an increase from pyridine's 5.23 due to the electron-donating amino group.[6] However, the nitro group will strongly counteract this effect. Furthermore, the pyridone carbonyl group is also electron-withdrawing. Therefore, the basicity will be severely diminished compared to 2-aminopyridine. The pKa for the protonation of the amino group is expected to be quite low, likely in the range of 1.0 - 3.0 .

These predicted values provide a target range for experimental verification and demonstrate the profound impact of substituent effects on the ionization properties of a heterocyclic system.

Conclusion

6-amino-4-nitropyridin-2-ol is a polyfunctional molecule whose ionization behavior is dictated by a delicate balance of tautomerism and strong electronic effects from its amino and nitro substituents. This guide has outlined the essential theoretical considerations and provided robust, field-proven protocols for both the experimental determination and computational prediction of its pKa values. A combined approach, leveraging both UV-Vis or potentiometric titration and quantum mechanical calculations, provides the most comprehensive and trustworthy characterization. For scientists in drug discovery and development, mastering these techniques is fundamental to understanding and optimizing the physicochemical properties that transform a promising molecule into a viable therapeutic agent.

References

-

ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? [Online forum post]. Available: [Link]

-

ResearchGate. pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). Available: [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available: [Link]

-

Kromann, J. C., et al. (2016). Prediction of pKa values using the PM6 semiempirical method. Journal of Computer-Aided Molecular Design, 30(12), 1159-1170. Available: [Link]

-

Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available: [Link]

-

Sitz, D., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1037-1041. Available: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available: [Link]

-

Atalay, T. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(Special Issue G), 61-66. Available: [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Available: [Link]

-

Tripod. pKa of a dye: UV-VIS Spectroscopy. Available: [Link]

-

De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society, 135(18), 6889-6894. Available: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy, 48(1), 248-257. Available: [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available: [Link]

-

Sividal, K., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2213. Available: [Link]

-

Hricovíniová, Z., & Hricovíni, M. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Magnetochemistry, 3(3), 29. Available: [Link]

-

D'Ascenzo, L., et al. (2023). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega, 8(45), 42804-42813. Available: [Link]

-

PubChem. 6-Amino-5-nitropyridin-2-OL. National Center for Biotechnology Information. Available: [Link]

-

Williams, R. pKa Data Compiled by R. Williams. Available: [Link]

-

Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry. Available: [Link]

-

PubChem. 2-Amino-4-nitropyridine. National Center for Biotechnology Information. Available: [Link]

-

Wikipedia. 6-Amino-5-nitropyridin-2-one. Available: [Link]

-

Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? [Online forum post]. Available: [Link]

-

Mondal, A., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. Available: [Link]

-

Mironov, M. A., & Ikonnikov, N. S. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(9), 2975. Available: [Link]

-

da Silva, A. J., et al. (2001). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 12, 91-98. Available: [Link]

-

Ashenhurst, J. (2024). The pKa Table Is Your Friend. Master Organic Chemistry. Available: [Link]

-

Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1587. Available: [Link]

-

ResearchGate. (2002). Theoretical prediction of relative and absolute pKa values of aminopyridines. Available: [Link]

-

Wikipedia. 2-Aminopyridine. Available: [Link]

-

Scribd. Determination of The Pka Values of An Amino Acid. Available: [Link]

-

Williams, R. pKa Data Compiled by R. Williams page-1. Available: [Link]

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. 6-Amino-5-nitropyridin-2-OL | C5H5N3O3 | CID 11182729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Amino-5-nitropyridin-2-one - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. ishigirl.tripod.com [ishigirl.tripod.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. optibrium.com [optibrium.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. peerj.com [peerj.com]

- 19. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

Methodological & Application

synthesis of 6-amino-4-nitropyridin-2-ol from 2,6-dichloro-4-nitropyridine

Technical Application Note: Stepwise Nucleophilic Substitution for the Synthesis of 6-amino-4-nitropyridin-2-ol

Executive Summary

This application note details the synthesis of 6-amino-4-nitropyridin-2-ol (also designated as 2-amino-4-nitro-6-hydroxypyridine or 6-amino-4-nitro-2-pyridone) starting from 2,6-dichloro-4-nitropyridine .[1]

The synthesis exploits the high electrophilicity of the 4-nitropyridine scaffold to facilitate Nucleophilic Aromatic Substitution (

-

Regioselective Mono-amination: Statistical and electronic control allows for the displacement of a single chlorine atom by ammonia.[1]

-

Base-Mediated Hydrolysis: The remaining chlorine is displaced by hydroxide, facilitated by the strong electron-withdrawing nature of the 4-nitro group.[1]

This route avoids the use of unstable diazonium intermediates and utilizes commercially available, stable starting materials.

Strategic Analysis & Retrosynthesis

The target molecule contains both an electron-donating amine and an electron-donating hydroxyl group (tautomerizing to the amide/pyridone) flanking a strong electron-withdrawing nitro group.[1]

Chemo-selectivity Logic:

-

Activation: The nitro group at C4 strongly withdraws electron density from the ring (via induction and resonance), activating the C2 and C6 positions for nucleophilic attack.[2]

-

Deactivation Principle: Upon the first substitution with ammonia (Step 1), the resulting amino group donates electron density into the ring. This "deactivates" the ring slightly, making the second chlorine less susceptible to attack by a second equivalent of ammonia under mild conditions. This electronic feedback loop is critical for preventing the formation of the unwanted 2,6-diamino byproduct.[1]

-

Hydrolysis: The second displacement requires a stronger nucleophile (hydroxide) and elevated temperatures to overcome the deactivation introduced by the first amine.

Visual Workflow (Graphviz)

Caption: Stepwise

Experimental Protocols

Step 1: Synthesis of 2-amino-6-chloro-4-nitropyridine

Objective: Selective replacement of one chloride with an amino group.[1]

Reagents:

-

2,6-dichloro-4-nitropyridine (1.0 eq)[1]

-

Ammonium hydroxide (28-30% NH3 in water) (2.5 eq)[1]

-

Ethanol (Solvent, 10 volumes)

Protocol:

-

Dissolution: Charge a reaction vessel with 2,6-dichloro-4-nitropyridine and Ethanol. Stir until fully dissolved.

-

Addition: Cool the solution to 0–5°C using an ice bath. Add Ammonium hydroxide dropwise over 20 minutes. Note: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Process Control: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).[1] The starting material (

) should disappear, and a lower spot (

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Dilute the residue with cold water. The product often precipitates as a yellow/orange solid.

-

Filter the solid and wash with cold water (2x).[3]

-

-

Purification: Recrystallize from Ethanol/Water if necessary, though the crude is often sufficiently pure (>95%) for the next step.

Key Mechanistic Insight: The reaction proceeds via a Meisenheimer Complex . The nitro group stabilizes the negative charge intermediate.

Step 2: Hydrolysis to 6-amino-4-nitropyridin-2-ol

Objective: Displacement of the second chloride with hydroxide.

Reagents:

-

2-amino-6-chloro-4-nitropyridine (Intermediate from Step 1) (1.0 eq)[1]

-

Sodium Hydroxide (2.0 M aqueous solution) (5.0 eq)[1]

-

Hydrochloric Acid (6.0 M) (for acidification)[1]

Protocol:

-

Hydrolysis: Suspend the intermediate in 2.0 M NaOH solution.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.

-

Observation: The suspension will likely dissolve as the phenolate (pyridonate) salt forms.

-

-

Precipitation: Cool the reaction mixture to RT and then to 0°C in an ice bath.

-

Acidification: Slowly add 6.0 M HCl dropwise with vigorous stirring until pH reaches 3–4.

-

Critical Step: The target compound exists as a tautomer. At neutral/acidic pH, the pyridone form predominates and precipitates.

-

-

Isolation: Filter the resulting precipitate. Wash with a small amount of ice-cold water and dry under vacuum at 50°C.[1]

Data Presentation & Quality Control

Expected Analytical Profile

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| HPLC | Purity | >98% (Area %) | Single peak.[1] |

| 1H NMR | (DMSO-d6) | NH (Pyridone amide proton) or OH.[1] | |

| C3-H (Ortho to nitro/amino).[1] | |||

| C5-H (Ortho to nitro/carbonyl).[1] | |||

| MS (ESI) | m/z | 154.0 [M-H]- | Negative mode ionization is often cleaner for nitrophenols.[1] |

Tautomerism Note

The product exists in equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[1] In the solid state and polar solvents (DMSO), the 2-pyridone form is generally favored.

Caption: Tautomeric equilibrium relevant to NMR interpretation.

Safety & Handling

-

Nitropyridines: Compounds containing nitro groups on aromatic rings can be energetic.[1][2] While 2,6-dichloro-4-nitropyridine is generally stable, avoid subjecting the dry residue to excessive heat or friction.[1]

-

Skin Sensitization: Halogenated nitropyridines are potent skin irritants and sensitizers. Double-gloving and the use of a fume hood are mandatory.[1]

-

Waste: Aqueous waste from Step 2 contains nitropyridine residues; do not mix with general organic waste. Segregate for specific hazardous disposal.

References

-

Regioselectivity of Nitropyridine Substitutions

-

General Synthesis of Aminochloropyridines

-

Hydrolysis Conditions for Chloropyridines

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

Application Note: Regioselective Nitration of 6-Aminopyridin-2-ol

Here is a detailed Application Note and Protocol for the nitration of 6-aminopyridin-2-ol, designed for researchers and drug development professionals.

Abstract & Scope

This protocol details the optimized conditions for the regioselective mono-nitration of 6-aminopyridin-2-ol (also known as 6-amino-2(1H)-pyridinone) to synthesize 6-amino-3-nitropyridin-2-ol . This transformation is a critical step in the synthesis of diverse pharmacological scaffolds, including CDK inhibitors, antibacterial agents, and energetic materials.

Unlike simple benzenoid systems, this substrate exhibits complex tautomeric equilibria and multiple directing groups (-NH₂, -OH/=O), requiring precise temperature and stoichiometric control to prevent over-nitration (3,5-dinitro species) or oxidative degradation ("tarring").

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Tautomerism and Reactivity

The starting material exists in equilibrium between the 6-aminopyridin-2-ol (hydroxy-pyridine) and 6-amino-2(1H)-pyridinone (pyridone) forms. In the strongly acidic reaction medium (conc. H₂SO₄), the substrate is protonated.[1]

-

Directing Effects:

-

The -NH₂ group is protonated to -NH₃⁺ , which is a strong meta-director and deactivator.

-

The -OH (or carbonyl oxygen in pyridone form) remains the primary activating group.

-

Regioselectivity: Substitution occurs preferentially at the C3 position (ortho to the hydroxyl/carbonyl group) rather than the C5 position. This is driven by the electronic activation of the carbonyl oxygen, which outweighs the deactivation from the protonated amine at C2.

-

Reaction Scheme

The reaction utilizes a standard mixed-acid system (HNO₃/H₂SO₄) where sulfuric acid acts as both the solvent and the catalyst for generating the nitronium ion (

Figure 1: Reaction pathway showing the conversion of 6-aminopyridin-2-ol to the 3-nitro derivative.[2][3] Over-nitration is the primary impurity risk.

Safety Briefing (Critical)

-

Exotherm Hazard: The mixing of 6-aminopyridin-2-ol with concentrated sulfuric acid is exothermic . The addition must be slow.[4]

-

Energetic Intermediates: Nitrated pyridines can be shock-sensitive or possess high decomposition energies. Do not heat the reaction mixture above 50°C unless strictly necessary and validated by DSC (Differential Scanning Calorimetry).

-

Acid Handling: Fuming nitric acid and concentrated sulfuric acid cause severe burns. Full PPE (face shield, acid-resistant gloves, apron) is mandatory.

Experimental Protocol

Materials

| Reagent | Purity | Role | Stoichiometry |

| 6-aminopyridin-2-ol | >97% | Substrate | 1.0 equiv.[5] |

| Sulfuric Acid (H₂SO₄) | 98% Conc. | Solvent/Catalyst | 5.0 - 7.0 vol (mL/g) |

| Nitric Acid (HNO₃) | 70% or Fuming (90%) | Reagent | 1.05 - 1.10 equiv. |

| Ice/Water | N/A | Quenching | Excess |

Step-by-Step Methodology

Step 1: Solubilization (The "Paste" Phase)

-

Charge a 3-neck round-bottom flask (RBF) with concentrated H₂SO₄ (5 mL per gram of substrate).

-

Cool the acid to 0–5°C using an ice/salt bath.

-

Add 6-aminopyridin-2-ol portion-wise over 15–20 minutes.

-

Note: The internal temperature must not exceed 15°C. The mixture may become thick or paste-like; ensure overhead stirring is adequate.

-

Step 2: Nitration (Electrophile Generation)

-

Prepare the nitrating agent: In a separate funnel, mix the calculated amount of HNO₃ (1.05 equiv) with a small volume of H₂SO₄ (optional, to pre-form mixed acid) or use neat HNO₃ if using 70%.

-

Add the HNO₃ dropwise to the reaction flask, maintaining the internal temperature strictly below 10°C .

-

Causality: Rapid addition causes local hotspots, leading to dinitration (3,5-isomer) or oxidative decomposition (darkening of solution).

-

Step 3: Reaction Progression

-

Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes .

-

Slowly warm the mixture to room temperature (20–25°C) and stir for 2–4 hours.

-

Validation: Monitor by LCMS or TLC (Mobile phase: 10% MeOH in DCM). The starting material peak (M+H 111) should disappear, replaced by the product (M+H 156).

-

Step 4: Quenching and Isolation

-

Prepare a beaker with crushed ice (approx. 10x weight of acid).

-

Pour the reaction mixture slowly onto the stirring ice.

-

Observation: A yellow to orange precipitate should form immediately.

-

-

Stir the slurry for 30 minutes to ensure complete precipitation and thermal equilibrium.

-

Adjust pH to ~3–4 using 50% NaOH or solid Na₂CO₃ if precipitation is incomplete (the product is amphoteric but generally least soluble at slightly acidic pH). Caution: Exotherm and foaming.

-

Filter the solid using a Buchner funnel. Wash the cake with cold water (2x) and cold ethanol (1x) to remove acid traces and colored impurities.

Step 5: Purification

-

Recrystallization: If the crude purity is <95%, recrystallize from boiling water or a Water/Ethanol (9:1) mixture.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing temperature control points.

Analytical Validation

| Parameter | Specification | Notes |

| Appearance | Yellow to Orange Solid | Dark brown indicates oxidation/tarring. |

| LCMS (ESI+) | [M+H]⁺ = 156.04 | Distinct shift from SM (111.05). |

| ¹H NMR (DMSO-d₆) | δ ~8.3 (d, 1H), 6.1 (d, 1H) | The 3-nitro isomer shows two doublets (C4-H and C5-H) with ortho-coupling (~8-9 Hz). |

| Yield | 65% - 80% | Losses primarily occur during filtrate solubility. |

Interpretation of NMR: In the 3-nitro isomer (6-amino-3-nitropyridin-2-ol), the remaining protons are at positions 4 and 5. These are adjacent, so they will appear as two doublets. If the 5-nitro isomer were formed, the protons would be at positions 3 and 4 (also doublets). However, the chemical shift of the proton adjacent to the nitro group will be significantly deshielded.

Troubleshooting & Optimization

-

Problem: Formation of "Black Tar".

-

Cause: Temperature spike during H₂SO₄ addition or HNO₃ addition.

-

Solution: Slow down addition rates. Ensure efficient cooling. Use mechanical stirring for better heat transfer in viscous mixtures.

-

-

Problem: Low Yield.

-

Cause: Product solubility in the acidic quench liquor.

-

Solution: Neutralize the filtrate to pH 3-4 carefully to precipitate more product. Do not go too basic (pH > 9), as the phenolic proton will deprotonate, forming a soluble salt.

-

-

Problem: 3,5-Dinitro Impurity.

-

Cause: Excess HNO₃ or high temperature (>40°C).

-

Solution: Strictly limit HNO₃ to 1.05 equivalents. Keep reaction at RT max.

-

References

-

Nitration of Pyridines and Derivatives

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

- Context: General mechanisms for electrophilic substitution on activ

-

URL:

-

Synthesis of 3-Nitro-6-aminopyridin-2-ol (Patent Literature)

- Source: World Intellectual Property Organiz

- Context: Describes the nitration of 2-amino-6-hydroxypyridine to the 3-nitro derivative as an intermedi

-

URL:

-

Regioselectivity in Pyridone Nitration

- Source:Journal of Heterocyclic Chemistry.

- Context: Discusses the directing effects of amino and hydroxy groups in pyridine rings.

-

URL:

-

Safety of Nitro-Pyridines

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up energetic reactions.

Sources

- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 2. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemos.de [chemos.de]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Note: A Practical Guide to the Synthesis of Imidazopyridine Fused Rings from Nitropyridinol Precursors

Introduction

Imidazopyridines, particularly the imidazo[1,2-a]pyridine scaffold, represent a class of "privileged structures" in medicinal chemistry and drug development.[1][2][3] Their unique bicyclic framework is a core component in numerous therapeutic agents, exhibiting a wide spectrum of biological activities including hypnotic (Zolpidem), anti-ulcer, and anti-cancer properties.[4][5][6] The synthesis of these valuable heterocycles from simple, readily available starting materials is a key focus for synthetic and medicinal chemists.[1][2]

This application note provides a comprehensive guide for researchers on the preparation of imidazopyridine fused rings, commencing from nitropyridinol precursors. We will explore two robust synthetic strategies: a classical two-step sequence involving reduction followed by cyclocondensation, and a more streamlined one-pot reductive cyclization. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to ensure reliable and reproducible outcomes in the laboratory.

Section 1: The Synthetic Strategy - A Mechanistic Overview

The conversion of a nitropyridinol to an imidazopyridine fused ring is fundamentally a two-stage process. The strategy hinges on transforming the electron-withdrawing nitro group into a nucleophilic amino group, which then participates in the formation of the fused imidazole ring.

-

Stage 1: Reduction of the Nitro Group. The nitro group (-NO₂) of the starting nitropyridinol must first be reduced to a primary amine (-NH₂). This transformation creates the key intermediate, an aminopyridinol, which possesses the necessary nucleophilic amine to initiate cyclization.

-

Stage 2: Annulation of the Imidazole Ring. The resulting aminopyridinol is then reacted with a suitable C2 synthon (a molecule that provides two carbon atoms) to construct the five-membered imidazole ring. The most common and historically significant method is the reaction with an α-haloketone.

These two stages can be performed sequentially with isolation of the aminopyridinol intermediate, or concurrently in a single reaction vessel via a one-pot reductive cyclization, which offers significant advantages in terms of efficiency and atom economy.[7][8]

Caption: High-level overview of the synthetic pathways from nitropyridinol.

Section 2: Protocol I - The Classical Two-Step Synthesis

This approach offers clear control over each transformation and is excellent for optimizing individual steps and for small-scale synthesis where intermediate purification is desired.

Part A: Reductive Amination of Nitropyridinol

The reduction of a nitro group on an electron-deficient pyridine ring is a well-established transformation. The choice of reducing agent is critical and is often dictated by factors such as cost, scale, and functional group tolerance. Iron powder in an acidic medium is a cost-effective and highly reliable method for this purpose.[9][10]

Protocol 1A: Iron-Mediated Reduction of 4-Hydroxy-3-nitropyridine

-

Materials:

-

4-Hydroxy-3-nitropyridine (1.0 eq)

-

Iron powder, <325 mesh (4.0 eq)

-

Concentrated Hydrochloric Acid (HCl) (0.5 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxy-3-nitropyridine, ethanol, and water (typically in a 4:1 v/v ratio).

-

Add the iron powder to the suspension.

-

Heat the mixture to reflux (approx. 80-85 °C).

-

Slowly add concentrated HCl dropwise via an addition funnel over 15-20 minutes. Causality: The acid activates the iron surface and serves as a proton source for the reduction. A vigorous, exothermic reaction may be observed.

-

Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until effervescence ceases and the pH is ~7-8.

-

Filter the mixture through a pad of Celite® to remove iron salts. Wash the filter cake thoroughly with hot ethanol and ethyl acetate.

-

Combine the filtrates and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-4-hydroxypyridine. The product can be purified by column chromatography or recrystallization if necessary.

-

| Reducing Agent | Typical Conditions | Advantages | Considerations | Yield (%) |

| Fe / Acid | HCl or Acetic Acid, reflux | Inexpensive, robust, scalable[9] | Requires aqueous workup, iron waste | 80-95 |

| Pd/C, H₂ | H₂ (1-3 atm), MeOH or EtOH | Clean, high yield, no metal waste | Catalyst cost, requires hydrogenation equipment | 90-99 |

| SnCl₂·2H₂O | HCl, EtOH, 70 °C | Mild conditions | Stoichiometric tin waste | 85-95 |

Part B: Cyclocondensation to Form the Imidazopyridine Ring

The cyclization of a 2-aminopyridine derivative with an α-haloketone is known as the Tschitschibabin (or Chichibabin) reaction, a cornerstone of imidazopyridine synthesis.[11][12] The mechanism involves an initial SN2 reaction followed by an intramolecular condensation.

Protocol 1B: Synthesis of a 2-Aryl-7-hydroxyimidazo[1,2-a]pyridine

-

Materials:

-

3-Amino-4-hydroxypyridine (from Protocol 1A, 1.0 eq)

-

2-Bromoacetophenone (or other α-haloketone, 1.1 eq)

-

Anhydrous Ethanol or Acetonitrile

-

Sodium Bicarbonate (NaHCO₃) (1.5 eq)

-

-

Procedure:

-

Dissolve the 3-amino-4-hydroxypyridine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add sodium bicarbonate. Causality: The base neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.

-

Add the 2-bromoacetophenone portion-wise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure imidazopyridine derivative.

-

Caption: Simplified mechanism for the Tschitschibabin cyclocondensation.

Section 3: Protocol II - One-Pot Reductive Cyclization

Modern synthetic chemistry emphasizes efficiency and sustainability. A one-pot procedure that combines the reduction and cyclization steps without isolating the intermediate amine is highly desirable. This has been achieved using specific reagent systems capable of facilitating both transformations under compatible conditions.[7][8]

Protocol 2: Iron-Mediated One-Pot Synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[4,5-b]pyridine

This protocol is adapted from a procedure for synthesizing imidazo[4,5-b]pyridines and demonstrates the power of a one-pot iron-mediated process.[8]

-

Materials:

-

4-Chloro-3-nitropyridin-2-amine (1.0 eq)

-

Iron powder (5.0 eq)

-

Ammonium Chloride (NH₄Cl) (1.0 eq)

-

Ethyl 2,2,2-trifluoroacetate (2.0 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

-

Procedure:

-

In a pressure-tolerant vial or flask, combine 4-chloro-3-nitropyridin-2-amine, iron powder, ammonium chloride, ethanol, and water.

-

Add ethyl 2,2,2-trifluoroacetate to the mixture. Causality: The iron and NH₄Cl/H₂O system reduces the nitro group in situ to a diamine. This highly reactive intermediate is immediately trapped by the electrophilic trifluoroacetate ester.

-

Seal the vessel and heat the mixture to 85-95 °C with vigorous stirring for 12-24 hours. Trustworthiness: The reaction must be monitored carefully, as the optimal time can vary based on the substrate.

-

After cooling to room temperature, dilute the mixture with ethyl acetate.

-

Filter through a pad of Celite® to remove the iron salts, washing the pad extensively with ethyl acetate.

-

Wash the combined filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography to yield the final product.

-

| Protocol | Number of Steps | Overall Time | Yield | Pros | Cons |

| Two-Step | 2 (with isolation) | 8-16 hours | Good to Excellent | High control, easy optimization | More handling, solvent waste |

| One-Pot | 1 | 12-24 hours | Moderate to Good | Efficient, less waste, faster[8] | Optimization can be complex |

Section 4: Troubleshooting and Key Considerations

-

Incomplete Reduction: If the reduction step (Protocol 1A) stalls, add a small additional portion of acid and iron powder. Ensure the iron powder is of fine mesh for maximum surface area.

-

Low Cyclization Yield: Ensure anhydrous conditions for Protocol 1B, as water can hydrolyze the α-haloketone. The aminopyridine intermediate should also be pure, as impurities can interfere with the reaction.

-

Side Reactions: Over-reduction can sometimes lead to dehalogenation if other halides are present on the ring. In such cases, a milder reducing agent like SnCl₂ may be preferred.

-

Purification: Imidazopyridines are often basic. They can streak on silica gel columns. Adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape and separation.

Conclusion

The synthesis of imidazopyridine fused rings from nitropyridinol starting materials is a versatile and reliable process crucial for drug discovery and development. The classical two-step approach provides a high degree of control and is ideal for foundational synthetic work. For process optimization and larger-scale synthesis, the one-pot reductive cyclization offers a more efficient and environmentally benign alternative. By understanding the underlying mechanisms and key experimental parameters outlined in this guide, researchers can confidently and effectively synthesize these valuable heterocyclic scaffolds.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

-

Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). Asian Journal of Pharmacy and Technology. Retrieved from [Link]

-

Gorgani, L., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules. Retrieved from [Link]

-

Kumar, A., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances. Retrieved from [Link]

-

Bulavka, V., et al. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Retrieved from [Link]

-

Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. Retrieved from [Link]

- Method for preparing 3-aminopyridines from 3-nitropyridines. (n.d.). Google Patents.

-

Synthesis of imidazopyridines via reductive cyclization of nitropyridines. (2021). ResearchGate. Retrieved from [Link]

-

Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... (2024). ResearchGate. Retrieved from [Link]

-

S. G. Agalave, S. R. Maujan, V. S. Pore. (2011). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Retrieved from [Link]

-